molecular formula C69H102N14O26S B037744 S-Benzyl-CD4 (83-94) peptide CAS No. 123380-68-7

S-Benzyl-CD4 (83-94) peptide

Cat. No. B037744
M. Wt: 1575.7 g/mol
InChI Key: OMCDPEATGPLASJ-ZKBMWXKLSA-N
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Description

“S-Benzyl-CD4 (83-94) peptide” is a benzylated derivative of peptides corresponding to residues 81 through 92 of the CD4 molecule . It has been reported to inhibit human immunodeficiency virus 1 (HIV-1)-induced cell fusion and infection in vitro . The CAS Registry Number for this peptide is 123380-68-7 .


Synthesis Analysis

The synthesis of “S-Benzyl-CD4 (83-94) peptide” involves the creation of peptide antireceptors, which are small peptide fragments of the CD4 molecule designed to competitively inhibit HIV/CD4 interactions and thus block HIV infection and cell fusion .


Chemical Reactions Analysis

“S-Benzyl-CD4 (83-94) peptide” inhibits the formation of syncytia between HIV-1 or simian immunodeficiency virus-infected lymphoid cells and CD4-positive uninfected lymphoid cells or peripheral blood lymphocytes . This suggests that it interacts with these cells to prevent the fusion and subsequent infection process.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDPEATGPLASJ-ZKBMWXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H102N14O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153996
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Benzyl-CD4 (83-94) peptide

CAS RN

123380-68-7
Record name S-Benzyl-CD4 (83-94) peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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